molecular formula C13H19N B13785930 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile CAS No. 94386-56-8

1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile

Cat. No.: B13785930
CAS No.: 94386-56-8
M. Wt: 189.30 g/mol
InChI Key: BEXBQPUACQKYNA-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a nitrile group (-CN) and multiple hydrogenated carbon atoms

Preparation Methods

The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile typically involves multiple steps. One common method includes the hydrogenation of a naphthalene derivative followed by the introduction of a nitrile group. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature conditions, using catalysts such as palladium or platinum. The nitrile group can be introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions .

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

94386-56-8

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1,6-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C13H19N/c1-9-3-6-13-10(2)12(8-14)5-4-11(13)7-9/h9-10,12H,3-7H2,1-2H3

InChI Key

BEXBQPUACQKYNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)CCC(C2C)C#N

Origin of Product

United States

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